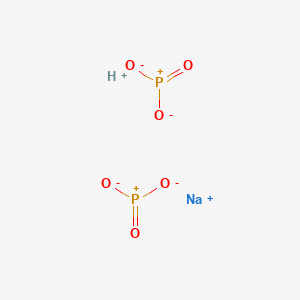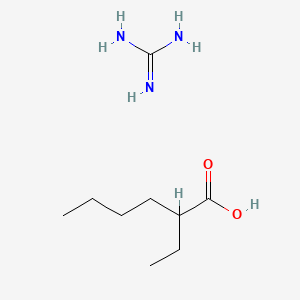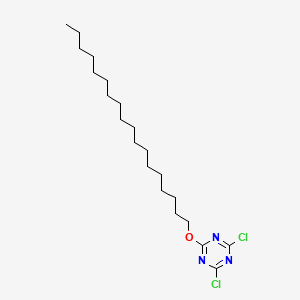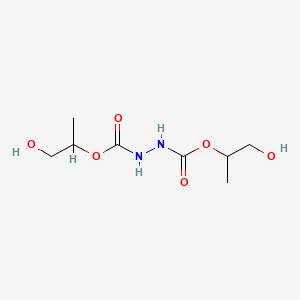
Bis(2-hydroxy-1-methylethyl) bicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxy-1-methylethyl) bicarbamate: is a chemical compound with the molecular formula C8H16N2O6. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxy-1-methylethyl) bicarbamate typically involves the reaction of 2-hydroxy-1-methylethyl alcohol with bicarbamate precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hydroxy-1-methylethyl) bicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Bis(2-hydroxy-1-methylethyl) bicarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: This compound is used in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of bis(2-hydroxy-1-methylethyl) bicarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways and targets involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to bis(2-hydroxy-1-methylethyl) bicarbamate include:
- 1,2-Hydrazinedicarboxylic acid bis(2-hydroxy-1-methylethyl) ester
- 1-hydroxypropan-2-yl N-(1-hydroxypropan-2-yloxycarbonylamino)carbamate
Uniqueness
This compound is unique due to its specific structure and properties, which differentiate it from other similar compounds.
Propiedades
Número CAS |
94166-80-0 |
|---|---|
Fórmula molecular |
C8H16N2O6 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
1-hydroxypropan-2-yl N-(1-hydroxypropan-2-yloxycarbonylamino)carbamate |
InChI |
InChI=1S/C8H16N2O6/c1-5(3-11)15-7(13)9-10-8(14)16-6(2)4-12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14) |
Clave InChI |
QFMXOBBATQPLJH-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)OC(=O)NNC(=O)OC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



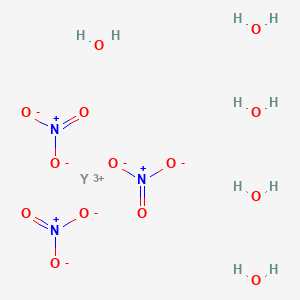
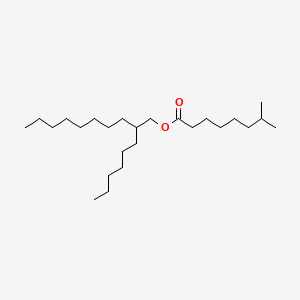
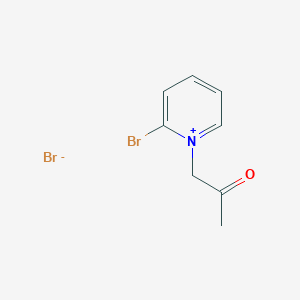

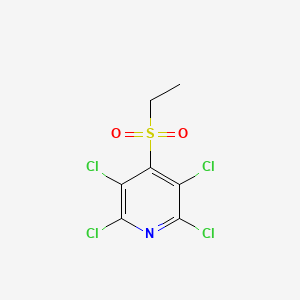
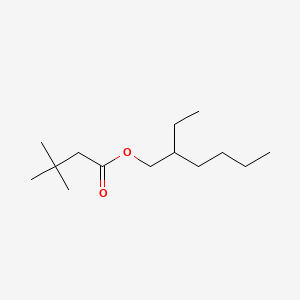
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
